

# An In-depth Technical Guide to the Mechanism of Action of UMM-766

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## Compound of Interest

Compound Name: UMM-766

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## Introduction

**UMM-766**, also known as 7-fluoro-7-deaza-2'-C-methyladenosine, is an orally bioavailable nucleoside analog demonstrating potent, broad-spectrum antiviral activity against a range of orthopoxviruses.[1][2][3] Identified through a high-throughput screening of a proprietary collection of small molecules from Merck, **UMM-766** has emerged as a promising candidate for the development of medical countermeasures against orthopoxvirus infections, which continue to pose a public health concern as evidenced by the global Mpox outbreak.[2][4][5] Preclinical studies have shown its efficacy in in vitro and in vivo models, warranting further investigation into its precise mechanism of action and therapeutic potential.[2][5][6]

## Core Mechanism of Action

**UMM-766** functions as a nucleoside inhibitor, targeting viral replication.[2] While its precise interactions are still under full elucidation, it is suggested to act as a DNA-dependent RNA polymerase (DdRp) inhibitor.[7] This mechanism is consistent with its structural design as a nucleoside analog. It is hypothesized that **UMM-766** is incorporated into the nascent viral RNA chain during transcription, leading to premature chain termination and the cessation of viral replication. This is supported by previous findings that **UMM-766** can inhibit Hepatitis C Virus (HCV) RNA replication through chain termination mediated by the NS5B protein, an RNA-dependent RNA polymerase.[7]

The proposed mechanism of action for **UMM-766** against orthopoxviruses involves several key steps:

- **Cellular Uptake:** As an orally available compound, **UMM-766** is absorbed and distributed to target cells.
- **Metabolic Activation:** Inside the host cell, **UMM-766** is likely phosphorylated by host cell kinases to its active triphosphate form.
- **Inhibition of Viral Polymerase:** The triphosphate form of **UMM-766** competes with natural nucleoside triphosphates for incorporation into the growing viral RNA strand by the viral DNA-dependent RNA polymerase.
- **Chain Termination:** Upon incorporation, the modified nucleoside analog prevents the addition of subsequent nucleotides, effectively terminating the elongation of the viral RNA chain.
- **Inhibition of Viral Proliferation:** The disruption of viral transcription prevents the synthesis of essential viral proteins, thereby inhibiting viral replication and proliferation.

## Quantitative Data Summary

The antiviral activity of **UMM-766** has been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Antiviral Activity of **UMM-766**

Virus	Cell Line	EC50 (µM)	Selective Index (SI)
Vaccinia Virus (VACV)	RAW264.7	<1	Desirable Range
Vaccinia Virus (VACV)	MRC-5	<1	Desirable Range
Rabbitpox Virus (RPXV)	RAW264.7	<1	Desirable Range
Cowpox Virus (CPXV)	RAW264.7	<1	Desirable Range

Data extracted from Mudhasani et al., 2024.[\[8\]](#)

Table 2: In Vivo Efficacy of **UMM-766** in a Murine Model of Orthopox Disease

Animal Model	Virus Strain	UMM-766 Dose (mg/kg)	Outcome
BALB/c mice	VACV	1, 3, 10	Dose-dependent increase in survival. <a href="#">[2]</a>
BALB/c mice	VACV	10	Significant reduction in lesions in the lung and nasal cavity; markedly lower viral levels. <a href="#">[2]</a> <a href="#">[5]</a>
BALB/c mice	VACV	10	Protection against severe disease in a semi-lethal murine model. <a href="#">[2]</a>

The in vivo studies involved a 7-day dosing regimen of orally administered **UMM-766** following intranasal challenge with Vaccinia Virus (VACV).[\[2\]](#)

## Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the mechanism of action of **UMM-766**.

### High-Throughput Screening (HTS) for Orthopoxvirus Inhibitors

A high-content, image-based phenotypic assay was employed to screen a panel of Merck's proprietary small molecules.[\[2\]](#)

- Cell Culture: Vero 76 cells were used for viral propagation.
- Viral Infection: Cells were infected with the Western Reserve strain of Vaccinia Virus (VACV) at a specific multiplicity of infection (MOI).

- **Compound Addition:** The small molecule library, including **UMM-766**, was added to the infected cells.
- **Imaging and Analysis:** High-content imaging was used to assess the phenotypic effects of the compounds on viral replication and host cell viability. The selective index (SI), a ratio of cytotoxicity to antiviral activity, was calculated to identify potent and non-toxic compounds.

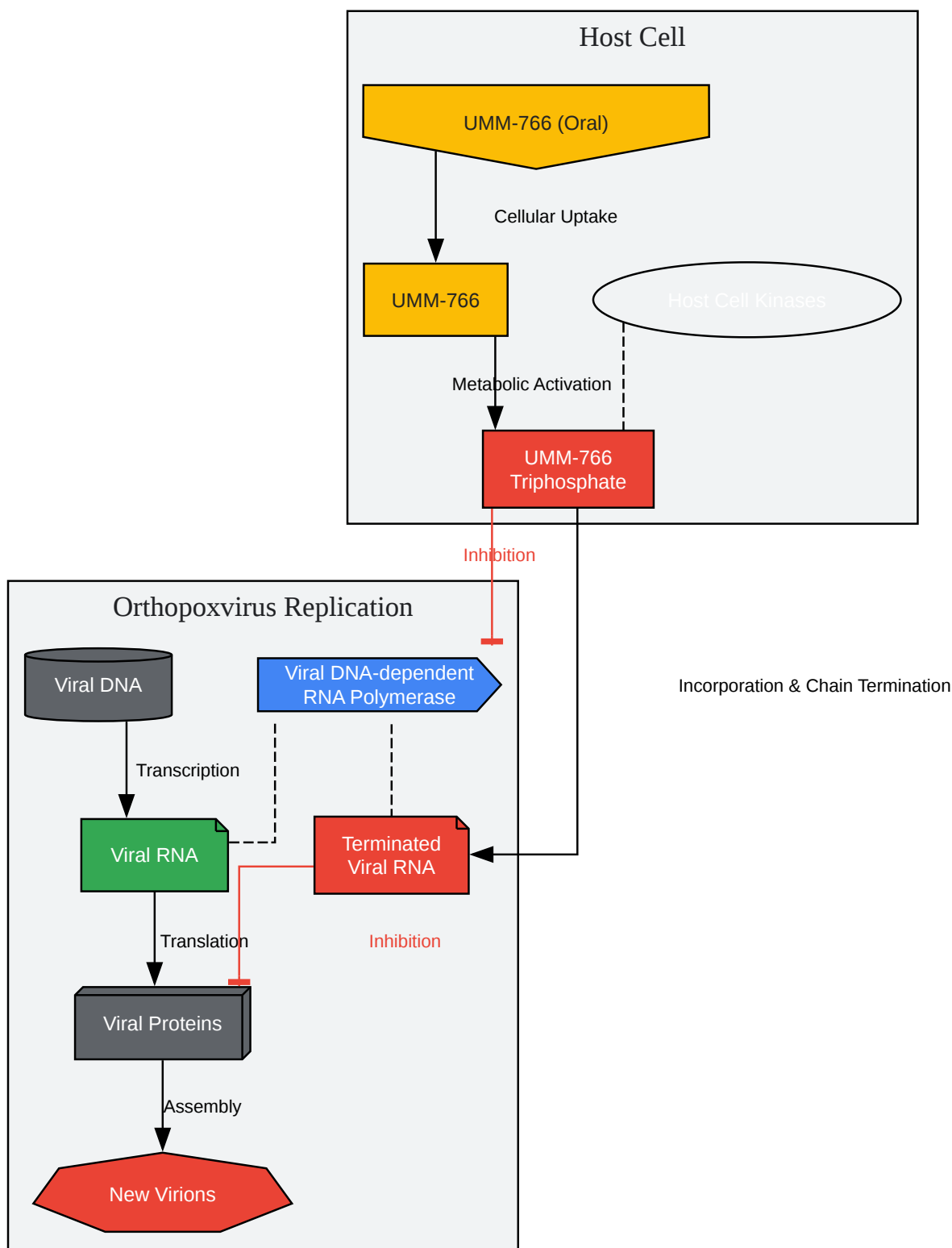
## In Vivo Murine Model of Orthopox Disease

To evaluate the in vivo efficacy of **UMM-766**, a murine model of severe orthopoxvirus infection was utilized.[\[2\]](#)

- **Animal Model:** BALB/c mice were used for the study.
- **Viral Challenge:** Mice were anesthetized and challenged via intranasal instillation with a target dose of  $5.5 \times 10^5$  Plaque Forming Units (PFU) of VACV on Day 0.[\[2\]](#)
- **Drug Administration:** **UMM-766** was administered orally by gavage at doses of 1, 3, or 10 mg/kg, starting on Day 1 and continuing for 7 days. A vehicle control group was also included.[\[2\]](#)
- **Monitoring and Endpoints:** Animals were monitored daily for weight changes and signs of disease for 21 days post-infection. Survival was a primary endpoint.[\[2\]](#)
- **Pathology and Viral Load:** On Day 6, a subset of animals was euthanized for histopathological analysis of tissues, including the lung and nasal cavity. Viral loads in these tissues were also quantified.[\[9\]](#)

## Visualizations

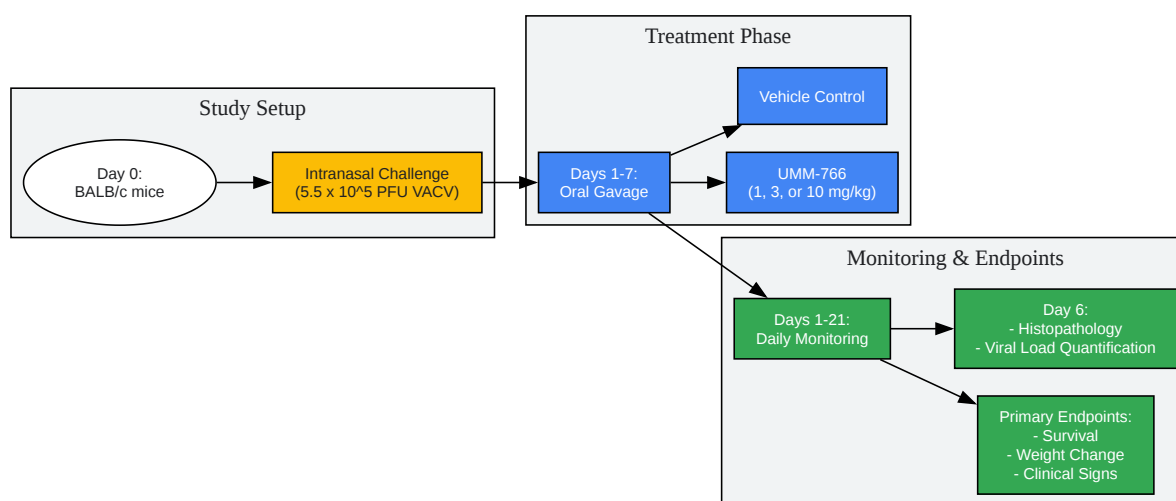
### Proposed Mechanism of Action of UMM-766



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Caption: Proposed mechanism of action of **UMM-766** in inhibiting orthopoxvirus replication.

## Experimental Workflow for In Vivo Efficacy Testing



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Caption: Workflow for the in vivo evaluation of **UMM-766** in a murine orthopoxvirus model.

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